5-Nitrooxolan-2-one
Description
5-Nitrooxolan-2-one is a nitro-substituted derivative of oxolan-2-one (tetrahydrofuran-2-one or γ-butyrolactone). Its structure consists of a five-membered lactone ring with a nitro (-NO₂) group at the 5-position. The compound’s molecular formula is C₄H₅NO₄, with a molecular weight of 133.09 g/mol.
Properties
CAS No. |
827300-16-3 |
|---|---|
Molecular Formula |
C4H5NO4 |
Molecular Weight |
131.09 g/mol |
IUPAC Name |
5-nitrooxolan-2-one |
InChI |
InChI=1S/C4H5NO4/c6-4-2-1-3(9-4)5(7)8/h3H,1-2H2 |
InChI Key |
NZOACZIDPIQOIM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)OC1[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitrooxolan-2-one typically involves the nitration of oxolan-2-one. This process can be achieved by reacting oxolan-2-one with a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures. The reaction conditions must be carefully monitored to ensure the formation of the desired nitro compound without over-nitration or decomposition.
Industrial Production Methods: In an industrial setting, the production of 5-Nitrooxolan-2-one may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances the efficiency and yield of the compound while minimizing the risk of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions: 5-Nitrooxolan-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOCH₃) in methanol.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 5-aminooxolan-2-one.
Substitution: Formation of various substituted oxolan-2-one derivatives.
Scientific Research Applications
5-Nitrooxolan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Nitrooxolan-2-one involves its interaction with biological molecules through its nitro group. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. This property is particularly useful in antimicrobial applications, where the compound can disrupt the metabolic processes of microorganisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following nitro-containing compounds from the General Catalog of Kanto Reagents, Chemicals & Biologicals () are selected for comparison based on structural or functional similarities:
5-Nitrouracil (C₄H₃N₃O₄)
- Molecular Weight : 157.08 g/mol
- Melting Point : >300°C
- Applications : Used in biological research and as a precursor in pharmaceutical synthesis. Its nitro group enhances electrophilicity, making it reactive in nucleophilic substitution reactions.
Comparison with 5-Nitrooxolan-2-one :
- Structural Differences : 5-Nitrouracil is a pyrimidine derivative with two carbonyl groups, while 5-Nitrooxolan-2-one is a lactone. The former’s aromaticity contrasts with the latter’s aliphatic cyclic ester structure.
- Reactivity : The nitro group in 5-Nitrouracil participates in hydrogen bonding and intercalation (relevant in nucleic acid interactions), whereas in 5-Nitrooxolan-2-one, the nitro group may influence ring-opening reactions for polymer or drug synthesis.
- Thermal Stability : 5-Nitrouracil’s high melting point (>300°C) suggests greater thermal stability compared to typical lactones, which often melt below 200°C .
5-Nitrovanillin (C₈H₇NO₅)
- Molecular Weight : 197.14 g/mol
- Melting Point : 177–179°C
- Applications : Employed in organic synthesis and as a flavoring agent. The nitro group modifies its aromatic properties, enhancing electrophilicity for substitution reactions.
Comparison with 5-Nitrooxolan-2-one :
- Functional Group Positioning: 5-Nitrovanillin’s nitro group is on a benzene ring, enabling resonance stabilization, whereas 5-Nitrooxolan-2-one’s nitro group is on a non-aromatic lactone.
- Solubility: Nitrovanillin’s phenolic -OH group improves water solubility compared to the hydrophobic lactone structure of 5-Nitrooxolan-2-one.
Data Table: Key Properties of Compared Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups | Primary Applications |
|---|---|---|---|---|---|
| 5-Nitrooxolan-2-one | C₄H₅NO₄ | 133.09 | Not reported | Lactone, nitro | Hypothetical: Polymer chemistry, drug delivery |
| 5-Nitrouracil | C₄H₃N₃O₄ | 157.08 | >300 | Pyrimidine, nitro | Pharmaceuticals, nucleic acid research |
| 5-Nitrovanillin | C₈H₇NO₅ | 197.14 | 177–179 | Benzaldehyde, nitro | Flavoring agents, organic synthesis |
Research Implications and Limitations
- Gaps in Data : Specific experimental data for 5-Nitrooxolan-2-one (e.g., spectral characterization, toxicity) are absent in the provided sources. Further studies are required to validate its properties.
- Functional Analogues : Compounds like Nitrovin hydrochloride (a nitrofuran antibiotic; ) suggest nitroheterocycles’ broad antimicrobial applications, which could extend to 5-Nitrooxolan-2-one if synthesized and tested .
- Methodology : The comparison framework aligns with ’s guidelines for analyzing structurally or functionally similar compounds, emphasizing molecular weight, reactivity, and application scope.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
